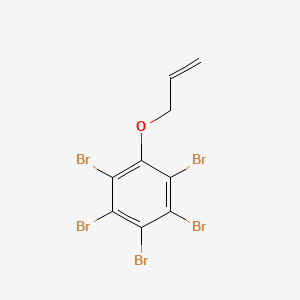

Allyl pentabromophenyl ether

Description

Context within Brominated Flame Retardants (BFRs) Research

Brominated flame retardants (BFRs) are a diverse group of organobromine compounds added to various consumer and industrial products to inhibit or suppress combustion. pops.int For decades, polybrominated diphenyl ethers (PBDEs) were among the most widely used BFRs. diva-portal.org However, mounting evidence of their persistence in the environment, potential for bioaccumulation, and associated toxicological risks led to widespread regulatory action and voluntary phase-outs. pops.intnih.gov

This regulatory landscape created a demand for alternative flame retardants, leading to the development and commercialization of what are now known as "novel" or "emerging" brominated flame retardants (NBFRs). frontiersin.orgbirmingham.ac.uk Allyl pentabromophenyl ether falls into this category of NBFRs, which are being used as substitutes for the legacy PBDEs. nih.govuva.nl Research on BFRs has thus expanded from a primary focus on legacy compounds like PBDEs and hexabromocyclododecanes (HBCDD) to include the characterization and environmental assessment of these newer alternatives. birmingham.ac.uk

Evolution of Research Focus on this compound as an Emerging Flame Retardant

The research focus on this compound has evolved from simple identification to a more comprehensive investigation of its environmental presence and potential impacts. Initially, academic inquiry was centered on identifying the various NBFRs that were entering the market as replacements for PBDEs. birmingham.ac.ukresearchgate.net

Subsequent research efforts have concentrated on developing analytical methods to detect and quantify APPE in various environmental matrices. slu.se This has led to its detection in environmental samples, often as part of broader screening for a range of BFRs. illinois.edu More recent academic work is beginning to explore the environmental fate and behavior of APPE, although detailed studies remain less common compared to those on legacy BFRs. birmingham.ac.uk The trajectory of research indicates a growing awareness of the need to understand the potential consequences of the widespread use of NBFRs like APPE.

Significance of Academic Inquiry into this compound

The academic study of this compound is significant for several reasons. Firstly, it addresses a critical knowledge gap concerning the environmental and potential health profiles of flame retardants currently in use. uva.nl The history of legacy BFRs has demonstrated that compounds once considered safe can later be identified as environmental pollutants of concern. pops.int

Secondly, this research provides essential data for regulatory bodies to make informed decisions about the safety and use of APPE. ontosight.ai Early identification of any persistent, bioaccumulative, or toxic properties can help prevent widespread environmental contamination.

Finally, academic inquiry drives the development of safer, more environmentally benign flame retardant technologies. ontosight.ai By thoroughly characterizing compounds like APPE, researchers can identify chemical features that may be of concern and design next-generation flame retardants that are both effective and sustainable.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₅Br₅O | researchgate.net |

| CAS Number | 3555-11-1 | cpsc.gov |

| Other Names | Pentabromophenyl allyl ether, (Allyloxy)pentabromobenzene | nih.gov |

Interactive Data Table: Timeline of BFR Research Focus

| Time Period | Primary Research Focus | Key Findings |

| Late 20th Century | Efficacy and application of legacy BFRs (e.g., PBDEs). | Widespread use in numerous consumer and industrial products. |

| Early 2000s | Environmental persistence and bioaccumulation of PBDEs. | PBDEs detected in various environmental compartments and human tissues. pops.int |

| Mid-2000s to 2010s | Phase-out of legacy BFRs and emergence of NBFRs. | Identification of numerous NBFRs, including APPE, as replacements. birmingham.ac.ukuva.nl |

| 2010s to Present | Development of analytical methods for NBFRs and environmental monitoring. | Detection of APPE and other NBFRs in environmental samples. slu.seillinois.edu |

| Future Direction | In-depth toxicological and environmental fate studies of specific NBFRs like APPE. | Understanding the potential risks associated with the use of NBFRs. ontosight.ai |

Structure

2D Structure

3D Structure

Properties

CAS No. |

3555-11-1 |

|---|---|

Molecular Formula |

C9H5Br5O |

Molecular Weight |

528.7 g/mol |

IUPAC Name |

1,2,3,4,5-pentabromo-6-prop-2-enoxybenzene |

InChI |

InChI=1S/C9H5Br5O/c1-2-3-15-9-7(13)5(11)4(10)6(12)8(9)14/h2H,1,3H2 |

InChI Key |

VCNJVIWFSMCZPE-UHFFFAOYSA-N |

SMILES |

C=CCOC1=C(C(=C(C(=C1Br)Br)Br)Br)Br |

Canonical SMILES |

C=CCOC1=C(C(=C(C(=C1Br)Br)Br)Br)Br |

Other CAS No. |

3555-11-1 |

Origin of Product |

United States |

Synthesis and Polymerization Pathways of Allyl Pentabromophenyl Ether

Chemical Synthesis Methodologies for Allyl Pentabromophenyl Ether

The primary method for synthesizing aryl ethers, including this compound, is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction is a cornerstone of organic chemistry for forming the ether linkage.

Williamson Ether Synthesis in this compound Production

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers. masterorganicchemistry.combyjus.com The reaction involves the nucleophilic substitution (SN2) of a halide ion from an alkyl halide by an alkoxide ion. wikipedia.orgbyjus.com In the context of producing this compound, this would typically involve the reaction of pentabromophenoxide with an allyl halide, such as allyl bromide.

The general mechanism proceeds via an SN2 pathway, where the alkoxide performs a backside attack on the carbon atom bearing the leaving group (halide). wikipedia.org For this reaction to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions. masterorganicchemistry.comwikipedia.org The alkoxide can be primary, secondary, or tertiary. byjus.com The reaction is often carried out in a suitable solvent like acetonitrile (B52724) or N,N-dimethylformamide, at temperatures ranging from 50-100 °C. byjus.com

A key consideration in the Williamson ether synthesis is the choice of base to form the alkoxide from the corresponding alcohol (pentabromophenol in this case). Sodium hydride is a common choice as it reacts to form the alkoxide and hydrogen gas, which bubbles out of the solution and does not interfere with the subsequent reaction. youtube.com

Radical Polymerization Techniques for Allyl Functionalized Compounds

Allyl ethers are known to be challenging monomers for polymerization via conventional free-radical addition mechanisms. acs.orgnih.gov This is due to a process called degradative chain transfer, where the propagating radical abstracts a labile allylic hydrogen from a monomer molecule. e3s-conferences.org This results in a new, less reactive allyl radical, effectively terminating the chain growth and leading to the formation of low molecular weight oligomers. e3s-conferences.orgmdpi.com

Despite these challenges, radical polymerization of allyl compounds can be achieved under specific conditions. For instance, cyclopolymerization of diallyl monomers can prevent degradative chain transfer and yield high molecular weight polymers. e3s-conferences.org Another approach involves tandem isomerization-cationic polymerization, where a transition metal catalyst first isomerizes the allyl ether to a more reactive propenyl ether, which then undergoes cationic polymerization. tandfonline.comtandfonline.com

Controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have also been explored for allyl-functionalized monomers. researchgate.netmdpi.comsigmaaldrich.com These methods offer better control over the polymerization process, enabling the synthesis of polymers with well-defined architectures and molecular weights. sigmaaldrich.com For example, the copolymerization of allyl glycidyl (B131873) ether with methyl acrylate (B77674) has been successfully controlled using γ-ray irradiation in the presence of a RAFT agent. researchgate.net

Polymerization Behavior and Characteristics

The polymerization of allyl ether derivatives is marked by specific behaviors and the potential for side reactions that influence the final polymer structure and properties.

Controlled Polymerization of Allyl Ether Derivatives

Controlled polymerization of allyl ether derivatives has been a significant area of research to overcome the inherent difficulties in polymerizing these monomers. nih.govnih.gov Anionic ring-opening polymerization (AROP) of monomers like allyl glycidyl ether has been shown to be a highly controlled process, yielding polymers with predictable molecular weights and low polydispersity indices. nih.govnih.gov This method is often preferred over cationic ring-opening polymerization, which can produce lower molecular weight polymers. nih.gov

The temperature of the polymerization reaction is a critical parameter that can influence side reactions, such as the isomerization of the allyl side chain. nih.gov By carefully controlling the temperature, the extent of these side reactions can be minimized. nih.gov For instance, in the polymerization of allyl glycidyl ether, lower temperatures (e.g., below 40 °C) can virtually eliminate the isomerization of allyl groups to cis-prop-1-enyl ether groups. nih.gov

CRP techniques also provide a means to control the polymerization of allyl ethers. These methods allow for the synthesis of block copolymers and polymers with specific end-group functionalities. researchgate.netsigmaaldrich.com The choice of initiator and catalyst is crucial in these systems to achieve good control over the polymerization process. researchgate.net

Side Reactions and Isomerization during Polymerization Processes

A dominant side reaction during the polymerization of allyl ethers is the isomerization of the allyl group to a propenyl ether. nih.govresearchgate.net This isomerization can be catalyzed by the polymerization conditions themselves, particularly at elevated temperatures or in the presence of certain catalysts. nih.govresearchgate.net For example, in the anionic polymerization of allyl glycidyl ether, the degree of isomerization to cis-prop-1-enyl ether groups increases with the polymerization temperature. nih.gov

This isomerization is not always an undesirable side reaction. In some cases, it is intentionally promoted in a tandem isomerization-polymerization strategy. tandfonline.comtandfonline.com The resulting propenyl ethers are often more reactive towards cationic polymerization than the initial allyl ethers. researchgate.net Ruthenium complexes are known to be effective catalysts for the isomerization of allyl ethers to 1-propenyl ethers. researchgate.net

Other potential side reactions in polymerization processes involving allyl compounds include those related to subsequent chemical modifications. For example, in the hydrosilylation of allyl polyethers, side reactions such as oligomerization, addition at the β-position, and hydrogenation of the double bond have been identified. rsc.org

Structural Characterization in Synthetic Research

The structural characterization of this compound and its polymers is essential to confirm the successful synthesis and to understand the polymer architecture. A variety of analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of these compounds. 1H NMR can be used to identify the protons of the allyl group and the aromatic ring, while 13C NMR provides information about the carbon skeleton. e3s-conferences.orge3s-conferences.org Advanced NMR techniques, such as INADEQUATE NMR, can be used to definitively determine the repeat unit structure in polymers derived from allyl ethers. acs.org

Mass spectrometry is another key technique for determining the molecular weight and confirming the identity of the synthesized compounds. nist.gov For polymers, techniques like Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), are used to determine the molecular weight distribution (polydispersity) of the polymer chains. nih.gov

Infrared (IR) spectroscopy is useful for identifying the functional groups present in the molecule, such as the ether linkage and the aromatic ring. nist.gov The presence of a band around 1170 cm-1 can be indicative of the C6F5-O-R ether grouping in analogous fluorinated compounds. nist.gov

The following table summarizes the key analytical techniques used in the structural characterization of this compound and its polymers:

| Analytical Technique | Information Obtained |

| 1H NMR | Identification and chemical environment of protons. |

| 13C NMR | Information about the carbon skeleton of the molecule. |

| INADEQUATE NMR | Definitive determination of polymer repeat unit structure. |

| Mass Spectrometry | Molecular weight and fragmentation patterns. |

| Gel Permeation Chromatography (GPC/SEC) | Molecular weight distribution and polydispersity of polymers. |

| Infrared (IR) Spectroscopy | Identification of functional groups. |

Role and Mechanisms As a Flame Retardant in Advanced Materials

Flame Retardancy Mechanisms of Halogenated Compounds

Halogenated flame retardants, including allyl pentabromophenyl ether, operate through mechanisms in both the gas and condensed phases of a fire. wikipedia.orgspecialchem.com

The primary flame retardant action of brominated compounds occurs in the gas phase. bsef.comoceanchemgroup.com During combustion, the polymer material breaks down due to heat in a process called pyrolysis, releasing flammable gases. plasticservice.com When these gases mix with oxygen, a series of exothermic radical chain reactions can initiate and sustain a fire. flameretardantsguide.com

Brominated flame retardants like this compound thermally degrade and release hydrogen bromide (HBr) or bromine radicals (Br•). wikipedia.orguclan.ac.uk These species are highly effective at interfering with the combustion chemistry in the flame. bsef.com They react with the highly energetic and reactive radicals, such as hydroxyl (•OH) and hydrogen (H•), which are crucial for propagating the fire. wikipedia.orgspecialchem.com

The reaction between HBr or Br• and the high-energy radicals results in the formation of water (H₂O) or HBr and a much less reactive bromine radical. wikipedia.org This process, known as radical quenching, effectively removes the key chain carriers from the flame, slowing down or even suppressing the combustion process. bsef.comflameretardantsguide.com The lower reactivity of the bromine radical significantly reduces the rate of the oxidative reactions that fuel the fire. wikipedia.org Bromine is particularly effective in this role because active bromine atoms are released into the gas phase before the material reaches its ignition temperature. flameretardantsguide.com

While the gas-phase mechanism is dominant for brominated flame retardants, they can also exert effects in the condensed (solid) phase. oceanchemgroup.comresearchgate.net The thermal decomposition of the flame retardant can promote the formation of a stable, carbonaceous layer, known as char, on the surface of the polymer. specialchem.com

This char layer acts as a physical barrier with several functions:

Insulation: It insulates the underlying polymer from the heat of the flame, slowing down further pyrolysis. researchgate.net

Fuel Barrier: It reduces the amount of flammable gases being released to fuel the fire. plasticservice.com

Oxygen Barrier: It can limit the access of oxygen to the polymer surface. oceanchemgroup.com

Comparison with Legacy and Emerging Flame Retardants

This compound is part of a broad landscape of flame retardant technologies, each with its own advantages and disadvantages.

Legacy Flame Retardants:

Polybrominated Diphenyl Ethers (PBDEs): This class of brominated flame retardants, such as decaBDE, has been widely used due to its effectiveness and low cost. oceanchemgroup.cominchem.org However, concerns about their persistence, bioaccumulation, and potential toxicity have led to restrictions and phase-outs in many regions. slu.se

Hexabromocyclododecane (HBCD): Another effective brominated flame retardant, primarily used in polystyrene foam insulation, HBCD has also faced restrictions due to its persistent, bioaccumulative, and toxic (PBT) properties. epa.gov

Emerging and Alternative Flame Retardants:

Phosphorus-Based Flame Retardants: These can be either additive or reactive and primarily act in the condensed phase by promoting char formation. isola-group.comresearchgate.net For example, 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) is a widely used phosphorus-based flame retardant. isola-group.com Some phosphorus compounds can also have a gas-phase effect. mst.dk

Nitrogen-Based Flame Retardants: Compounds like melamine (B1676169) and its derivatives work through a mechanism called intumescence, where they swell upon heating to form a thick, insulating char layer. flameretardantsguide.com They are often used in combination with phosphorus-based retardants.

Inorganic Flame Retardants: Metal hydroxides, such as aluminum hydroxide (B78521) and magnesium hydroxide, are additive flame retardants that work by endothermic decomposition. flameretardantsguide.com They absorb heat and release water vapor, which cools the material and dilutes the flammable gases. flameretardantsguide.com However, they often need to be used in high loadings, which can negatively affect the physical properties of the polymer.

The selection of a flame retardant depends on the specific polymer, the required level of fire safety, processing conditions, cost, and regulatory considerations. This compound, as a brominated flame retardant, offers high efficiency, particularly through its gas-phase radical quenching mechanism. bsef.comflameretardantsguide.com

Interactive Table: Comparison of Different Flame Retardant Types

Contrasting Flame Retardancy Performance with Polybrominated Diphenyl Ethers (PBDEs)

This compound (APPE) emerges as a noteworthy brominated flame retardant (BFR) at a time when the industry is actively seeking alternatives to legacy compounds like polybrominated diphenyl ethers (PBDEs). PBDEs, particularly commercial mixtures such as Pentabromodiphenyl ether (PentaBDE), Octabromodiphenyl ether (OctaBDE), and Decabromodiphenyl ether (DecaBDE), were once the industry standard for imparting fire resistance to a wide array of polymers, including high impact polystyrene (HIPS), acrylonitrile-butadiene-styrene (ABS), and various textiles. mst.dkresearchgate.net Their efficacy stems from their ability to release bromine radicals at high temperatures, which interfere with the radical chain reactions of combustion in the gas phase. mst.dk

However, the environmental persistence and potential health risks associated with PBDEs have led to their phase-out and a search for viable alternatives. epa.gov A direct, quantitative comparison of the flame retardancy performance of APPE with specific PBDEs is limited in publicly available scientific literature. Nevertheless, an analysis can be drawn from the performance of structurally related compounds and general flame retardancy principles.

The effectiveness of a brominated flame retardant is often linked to its bromine content and its thermal stability, which dictates the temperature at which the flame-quenching bromine radicals are released. DecaBDE, for instance, has a high bromine content (81-83%) and is traditionally used in high-temperature applications like styrenic polymers. mst.dk

While direct performance data for APPE is scarce, research on a structurally similar compound, 2,3-dibromopropyl pentabromophenyl ether, in polypropylene (B1209903) (PP) provides valuable insight. The inclusion of this ether, which also features a pentabromophenyl group, at a certain loading with antimony trioxide (a common synergist), resulted in a Limiting Oxygen Index (LOI) of 29%. dokumen.pub The LOI value indicates the minimum oxygen concentration required to support the combustion of a material; a higher value signifies better flame retardancy. This performance was noted to be twice as efficient as that achieved with tetrabromophthalic anhydride (B1165640) in the same polymer system. dokumen.pub

This suggests that flame retardants containing the pentabromophenyl ether moiety can be highly effective. The performance of APPE would be contingent on its thermal decomposition profile relative to the polymer matrix it is incorporated into. For effective flame retardancy, the release of bromine radicals from the flame retardant should coincide with the decomposition of the polymer.

Interactive Data Table: Comparison of Properties

| Compound Name | CAS Number | Type | Bromine Content (%) | Common Applications |

| This compound | 3278-89-5 | Novel Additive/Reactive | ~74 (Calculated) | Expandable Polystyrene (EPS) miljodirektoratet.no |

| Decabromodiphenyl ether (DecaBDE) | 1163-19-5 | Legacy Additive | 81-83 | HIPS, Textiles, Electronics mst.dkinchem.org |

| Pentabromodiphenyl ether (PentaBDE) | 32534-81-9 | Legacy Additive | ~70 (in commercial mixtures) | Polyurethane foam, Epoxy resins mst.dk |

| Octabromodiphenyl ether (OctaBDE) | 32536-52-0 | Legacy Additive | ~79 (in commercial mixtures) | ABS plastics mst.dk |

Comparative Studies with Other Novel Brominated Flame Retardants

The phase-out of PBDEs has spurred the development and use of numerous other novel brominated flame retardants (NBFRs). Among the most prominent replacements for DecaBDE are Decabromodiphenyl ethane (B1197151) (DBDPE) and 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE). canada.caresearchgate.net These compounds are now frequently detected in environmental and indoor samples, indicating their widespread use. mst.dk

Comprehensive studies directly comparing the flame retardancy performance of this compound against these other leading NBFRs are exceptionally limited. Much of the current research on NBFRs, including APPE, focuses on their environmental occurrence, persistence, and potential toxicity rather than a comparative analysis of their efficacy as flame retardants. Current time information in Bangalore, IN.

DBDPE was specifically marketed as an alternative to DecaBDE and is structurally very similar, with an ethane bridge connecting the two brominated phenyl rings instead of an ether linkage. canada.caresearchgate.net This modification is intended to improve its properties, potentially making it slightly more hydrophobic. canada.ca BTBPE is another high-production-volume NBFR used to replace OctaBDE. mst.dk

While quantitative performance data is lacking for a direct comparison, some inferences can be made based on chemical structure. APPE possesses an allyl group, which makes it potentially suitable as a reactive flame retardant. Reactive flame retardants become chemically bound to the polymer matrix. This can offer advantages over additive flame retardants (like DBDPE and BTBPE) by preventing leaching from the final product over its lifetime, thus enhancing durability and reducing environmental release. However, the allyl group's thermal stability is a critical factor; for a related compound, 2,4,6-tribromophenyl (B11824935) allyl ether, poor thermal stability was cited as a reason for it not being a cost-effective alternative in certain polystyrene foam applications. epa.gov

Interactive Data Table: Performance Insight from a Related Pentabromophenyl Ether Compound

The following data for 2,3-dibromopropyl pentabromophenyl ether in Polypropylene (PP) illustrates the potential flame retardancy of this class of compounds.

| Polymer Matrix | Flame Retardant System | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Reference |

| Polypropylene (PP) | 2,3-Dibromopropyl pentabromophenyl ether / Sb₂O₃ | 29 | Not Specified | dokumen.pub |

| Polypropylene (PP) | Tetrabromophthalic anhydride / Sb₂O₃ | 24 | Not Specified | dokumen.pub |

This table demonstrates the effectiveness of a pentabromophenyl ether derivative but is not a direct representation of this compound's performance. It highlights the need for further research and direct comparative studies to fully establish the performance profile of APPE relative to other NBFRs in various advanced materials.

In-depth Analysis of this compound Reveals Data Scarcity in Environmental Studies

A thorough investigation into the environmental distribution and fate of the chemical compound this compound has revealed a significant lack of specific research on this particular substance. While extensive data exists for the broader class of Polybrominated Diphenyl Ethers (PBDEs), information focusing solely on this compound is insufficient to populate a detailed environmental impact profile as outlined.

Efforts to gather specific data on the occurrence of this compound in various environmental compartments—including aquatic environments such as rivers, lakes, and fish, as well as terrestrial environments like sediments—yielded no precise concentration measurements. Similarly, searches for its atmospheric transport potential and detection in air did not provide specific findings for this compound.

Furthermore, a detailed review of scientific literature did not uncover specific studies on the abiotic and biotic degradation pathways of this compound. While the photolysis and biodegradation of other PBDEs are well-documented, these general findings cannot be accurately extrapolated to describe the specific behavior of this compound due to potential differences in chemical structure and properties.

The absence of targeted research on this compound makes it impossible to construct the requested detailed analysis and data tables. The scientific community has largely focused on the more prevalent and historically significant PBDE congeners, leaving a knowledge gap regarding the environmental behavior of less common, or perhaps newer, brominated flame retardants like this compound.

Consequently, the specific environmental risks and persistence of this compound remain largely uncharacterized. This highlights a need for future research to focus on individual brominated compounds to develop a comprehensive understanding of their environmental impact. Without such dedicated studies, a complete and accurate assessment of the environmental distribution and fate of this compound cannot be provided.

Environmental Distribution and Fate of Allyl Pentabromophenyl Ether

Environmental Persistence and Degradation Mechanisms

Anaerobic Degradation Studies

Research on BDE-209 has demonstrated that microbially mediated reductive debromination is a significant degradation process under anaerobic conditions. In these studies, sewage sludge is often used as the inoculum. For instance, one study reported a 30% decrease in BDE-209 concentrations over 238 days in experiments with primers, corresponding to a pseudo-first-order degradation rate constant of 1 x 10⁻³ d⁻¹. scispace.com The degradation rate was 50% lower in the absence of primers. scispace.com The primary degradation products identified were lower brominated diphenyl ether congeners, such as nonabromodiphenyl and octabromodiphenyl ethers, indicating a stepwise removal of bromine atoms. scispace.com Debromination was observed to occur at the para and meta positions of the phenyl rings. scispace.com

Furthermore, environmental factors such as temperature can influence the rate of anaerobic degradation. Studies on deca-BDE have shown that thermophilic conditions may be more conducive to degradation than mesophilic conditions. nih.gov The initial concentration of the compound can also affect the debromination rate. nih.gov

Given the structural similarities, it can be hypothesized that APPE would also undergo anaerobic degradation via reductive debromination, leading to the formation of less brominated allyl phenyl ether compounds. However, without specific studies on APPE, its degradation rate and the specific daughter products remain unconfirmed.

Thermal Degradation and Formation of Related Byproducts (e.g., brominated dioxins/furans)

The thermal degradation of brominated flame retardants (BFRs) is a significant area of concern due to the potential for the formation of hazardous byproducts, including polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs). nih.gov While specific studies on the thermal decomposition of Allyl Pentabromophenyl Ether are limited, research on other BFRs provides a basis for understanding its likely behavior at elevated temperatures.

Generally, the thermal treatment of BFRs, whether through incineration, pyrolysis, or accidental fires, can lead to the formation of PBDD/Fs. nih.govmurdoch.edu.au These compounds can be formed through precursor formation, where the BFR molecule rearranges to form the dioxin or furan (B31954) structure, or through de novo synthesis. nih.gov

A study on a structurally related compound, tetrabromobisphenol A diallyl ether (TBBPA-BAE), showed that its thermal decomposition resulted in the formation of phenol (B47542) and bromophenols. cetjournal.it This suggests that the ether linkage and the allyl group in APPE are susceptible to cleavage at high temperatures. The major gaseous products detected during the thermal degradation of several BFRs include carbon monoxide and hydrogen bromide. cetjournal.it

The presence of a polymer matrix can significantly influence the yield and formation temperature of PBDD/Fs during the pyrolysis and combustion of materials containing BFRs. researchgate.net For instance, pure polybrominated diphenyl ethers (PBDEs) typically decompose to form dioxins at temperatures above 600°C, but in the presence of a polystyrene matrix, this can occur at lower temperatures (350°C - 400°C). researchgate.net

Given that APPE is a highly brominated aromatic ether, it is plausible that its thermal degradation would lead to the formation of various brominated byproducts, including the potential for PBDD/F formation, especially under uncontrolled combustion conditions.

Bioconcentration and Bioaccumulation Potential in Environmental Systems

Assessment of Bioaccumulation Factors in Aquatic Organisms

Direct experimental data on the bioaccumulation factor (BAF) of this compound in aquatic organisms is scarce. However, studies on analogous brominated flame retardants, particularly those with similar structural features like an ether linkage and high lipophilicity, can offer valuable insights into its potential for bioaccumulation.

One such relevant study investigated the bioaccumulation and biotransformation of tetrabromobisphenol A bis (allyl ether) (TBBPA-BAE) in common carp (B13450389) (Cyprinus carpio). In this study, fish were exposed to an environmentally relevant concentration of TBBPA-BAE (20 μg·L⁻¹) for 28 days, followed by a 14-day depuration period. nih.gov The results indicated that TBBPA-BAE could be rapidly accumulated by the fish. nih.gov

The octanol-water partition coefficient (log Kₒw) is a key parameter used to predict the bioaccumulation potential of a chemical. For many polybrominated diphenyl ethers (PBDEs), log Kₒw values range from 6.27 to 6.97, indicating a high affinity for lipids and a tendency to bioaccumulate. nih.gov Given its highly brominated and aromatic structure, APPE is also expected to have a high log Kₒw and thus a significant potential for bioaccumulation in aquatic organisms.

Table 1: Tissue-Specific Accumulation of a Related Brominated Flame Retardant, TBBPA-BAE, in Common Carp

| Tissue | Highest Concentration (μg·g⁻¹ wet weight) | Day of Highest Concentration | Elimination Half-Life (t₁/₂) (days) |

| Liver | 6.00 | 24 | Not specified |

| Kidney | Not specified | Not specified | 18.7 |

Data from a study on Tetrabromobisphenol A bis (allyl ether) (TBBPA-BAE) in common carp (Cyprinus carpio) nih.gov

Trophic Transfer and Potential for Biomagnification in Food Webs

There is no specific research available on the trophic transfer and biomagnification of this compound in food webs. However, the behavior of other persistent, bioaccumulative, and toxic (PBT) substances, particularly other brominated flame retardants like polybrominated diphenyl ethers (PBDEs), can be used to infer the likely environmental fate of APPE.

Persistent organic pollutants with high lipophilicity tend to accumulate in the fatty tissues of organisms and can be transferred through the food web, leading to higher concentrations at higher trophic levels, a process known as biomagnification. sfu.ca Studies on marine food webs have demonstrated the biomagnification of PBDEs. For example, in the northwest Atlantic, ∑PBDE concentrations in harbor seals were two orders of magnitude higher than in their fish prey. gulfofmaine.org Biomagnification factors (BMFs) for ∑PBDEs between teleost fishes and harbor seals ranged from an average of 17.1 to 76.5, indicating a high potential for biomagnification. gulfofmaine.org

The degree of bromination can influence the biomagnification potential. For instance, tetra- to hexa-BDEs are often found to be highly biomagnified. gulfofmaine.org The chemical's octanol-air partition coefficient (Kₒₐ) in addition to its octanol-water partition coefficient (Kₒw) is also a critical factor, especially in food webs that include air-breathing animals. sfu.caresearchgate.net Chemicals with a low Kₒw but a high Kₒₐ can biomagnify to a high degree in these food webs due to a low rate of respiratory elimination. sfu.caresearchgate.net

Given that this compound is a highly brominated and likely lipophilic compound, it is expected to exhibit trophic transfer and has the potential to biomagnify in aquatic and terrestrial food webs. However, without specific studies, its trophic magnification factor (TMF) remains unknown.

Analytical Methodologies for Detection and Quantification

Extraction and Sample Preparation Techniques for Environmental and Biological Matrices

Effective sample preparation is a critical first step to isolate Allyl pentabromophenyl ether from complex matrices and remove interfering substances. The choice of technique depends on the nature of the sample (e.g., water, soil, sediment, biological tissue) and the target analyte's physicochemical properties.

Liquid-Liquid Extraction (LLE) is a conventional method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. longdom.org For the extraction of a nonpolar compound like this compound from aqueous samples, a water-immiscible organic solvent such as hexane, chloroform, or ethyl acetate (B1210297) is used. longdom.org The principle relies on the analyte partitioning from the sample matrix into the organic solvent. longdom.org The efficiency of LLE is governed by the partition coefficient of the analyte between the two phases. longdom.org While widely used, LLE can be time-consuming and require large volumes of organic solvents. sigmaaldrich.com

Solid Phase Extraction (SPE) has become a more common and efficient alternative to LLE for sample preparation. scispace.com SPE offers advantages such as higher recovery rates, improved selectivity, reduced solvent consumption, and the potential for automation. scispace.com The technique involves passing a liquid sample through a cartridge containing a solid sorbent. chromatographytoday.com Analytes with a higher affinity for the sorbent are retained, while the matrix and interfering compounds are washed away. chromatographytoday.comnih.gov The retained analytes are then eluted using a small volume of a strong organic solvent. nih.gov For a hydrophobic compound like this compound, reversed-phase (RP) SPE cartridges with sorbents like C18-bonded silica (B1680970) are typically employed.

| Technique | Principle | Typical Solvents/Sorbents for this compound | Advantages | Disadvantages |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases based on relative solubility. longdom.org | Hexane, Dichloromethane, Ethyl Acetate | Simple, widely applicable. | Requires large solvent volumes, can form emulsions, less easily automated. sigmaaldrich.com |

| Solid Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid sample. scispace.com | Reversed-Phase Sorbents (e.g., C18, Polymeric) | High efficiency, selective, low solvent use, easily automated. sigmaaldrich.comscispace.com | Can be more expensive, method development may be required. |

Biological and environmental samples often contain high levels of interfering compounds, such as lipids in biological tissues or humic acids in soil, which can co-extract with the target analyte and interfere with subsequent analysis. Therefore, a clean-up step is essential after the initial extraction.

For lipid-rich matrices, such as whale blubber, techniques like gel permeation chromatography (GPC) or the use of adsorbents like acidic silica are employed to remove fats. labrulez.comnih.gov In a selective pressurized liquid extraction (SPLE) method developed for halogenated pollutants in marine mammal blubber, acidic silica was used within the extraction cell to retain lipids, eliminating the need for a separate, post-extraction clean-up step. nih.gov This approach combines extraction and clean-up, streamlining the sample preparation process. nih.gov Other sorbents used in clean-up include Florisil, alumina, and silica gel, which can separate analytes from interfering compounds based on polarity.

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical methods for separating individual components from a mixture. For brominated flame retardants like this compound, both gas and liquid chromatography are utilized.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For many brominated flame retardants, GC coupled with a mass spectrometer (GC/MS) is the method of choice. nih.govresearchgate.net However, the analysis of highly brominated compounds can be challenging due to their low volatility and thermal lability, meaning they can degrade at the high temperatures required for GC analysis.

To mitigate thermal degradation, specific instrumental conditions are optimized. This includes using a temperature-programmed splitless injection to minimize the sample's contact with hot metal surfaces in the injector. labrulez.com Furthermore, short, narrow-bore capillary columns (e.g., 15 meters) with a thin film are often chosen to reduce the analyte's residence time in the column. labrulez.com The column of choice is typically a non-polar phase, such as one composed of 5% diphenyl and 95% dimethylpolysiloxane. mdpi.com

| GC Parameter | Typical Condition for BFRs | Rationale |

|---|---|---|

| Injection Technique | Temperature-Programmed Splitless | Minimizes thermal degradation in the injector. labrulez.com |

| Column Type | Short (e.g., 15-30 m), narrow-bore capillary column | Reduces analyte residence time to prevent degradation. labrulez.com |

| Stationary Phase | Non-polar (e.g., 5% diphenyl / 95% dimethylpolysiloxane) | Provides good separation for non-polar analytes. mdpi.com |

| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. mdpi.com |

| Detector | Mass Spectrometer (MS) | Provides high sensitivity and structural information for identification. researchgate.net |

For compounds that are non-volatile or prone to thermal degradation in a GC system, liquid chromatography (LC) is a suitable alternative. High-Performance Liquid Chromatography (HPLC) is a widely used form of LC.

A specific reverse-phase (RP) HPLC method has been described for the analysis of this compound. sielc.com This method utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase consists of a mixture of acetonitrile (B52724) (a common organic solvent in RP-HPLC), water, and an acid such as phosphoric acid or formic acid for MS-compatible applications. sielc.com In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. Nonpolar compounds like this compound are retained longer on the column, allowing for separation from more polar components in the sample extract.

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is a highly sensitive and selective analytical technique used for detecting and identifying compounds. purdue.edu When coupled with a chromatographic system (GC or LC), it provides definitive identification of the separated analytes based on their mass-to-charge (m/z) ratio. purdue.edu

In a typical GC/MS setup, after the analytes elute from the GC column, they enter the ion source of the mass spectrometer. Here, they are ionized, often by electron impact (EI). The resulting molecular ions and their characteristic fragment ions are then separated by a mass analyzer (e.g., a quadrupole) and detected. The fragmentation pattern, or mass spectrum, serves as a "chemical fingerprint," allowing for the unambiguous identification of the compound. For brominated compounds, the isotopic pattern of bromine (79Br and 81Br occur in an approximate 1:1 ratio) provides a distinct signature in the mass spectrum, aiding in identification. Gas chromatography-mass spectrometry (GC-MS) has been cited as a suitable technique for analyzing this compound. nih.gov

Electron Impact (EI) and Electron Capture Negative Ion (ECNI) Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of novel brominated flame retardants (NBFRs) nih.gov. Within this methodology, Electron Impact (EI) and Electron Capture Negative Ionization (ECNI) are two commonly employed ionization techniques.

Electron Impact (EI) is a hard ionization method that generates distinct fragmentation patterns useful for identifying a compound's structure. For polybrominated diphenyl ethers (PBDEs), which are structurally related to this compound, EI spectra are typically characterized by the presence of molecular ions and ions resulting from the loss of bromine atoms nih.govresearchgate.net. This technique's robust fragmentation aids in structural confirmation.

Electron Capture Negative Ion (ECNI) mode is a softer ionization technique renowned for its high sensitivity towards electrophilic compounds like brominated flame retardants nih.govresearchgate.net. ECNI often provides significantly lower detection limits compared to EI for these compounds researchgate.net. The mass spectra of PBDEs with fewer than seven bromine atoms under ECNI are dominated by bromide ions (Br⁻ at m/z 79 and 81) nih.govresearchgate.net. Due to its high sensitivity, ECNI is particularly advantageous for detecting the trace levels of NBFRs present in environmental samples nih.gov.

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity

Tandem mass spectrometry, or MS/MS, significantly enhances analytical selectivity and sensitivity by minimizing chemical noise and matrix interferences nih.gov. This is achieved through a process called multiple reaction monitoring (MRM), where a specific precursor ion is selected, fragmented, and one or more of its characteristic product ions are monitored nih.govmdpi.com. This high degree of specificity is crucial when analyzing complex samples where co-eluting compounds could otherwise interfere with accurate quantification nih.govmdpi.com. For instance, a thermal decomposition tandem mass spectrometry (TD-MS/MS) method was developed for the rapid detection of another BFR, tetrabromobisphenol A bis(allyl ether), in soil samples, demonstrating the power of MS/MS for sensitive and rapid analysis nih.gov.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides highly accurate mass measurements, often to four or more decimal places researchgate.netresearchgate.net. This precision allows for the determination of an ion's elemental composition, which is invaluable for identifying unknown compounds and confirming the identity of target analytes like this compound with a high degree of certainty measurlabs.comnorthwestern.edu. Instruments like Time-of-Flight (TOF) and Orbitrap mass spectrometers can distinguish between analytes and isobaric interferences (compounds with the same nominal mass but different elemental formulas), a common challenge in complex matrices researchgate.netmdpi.com. This capability makes HRMS essential for the unambiguous identification of novel BFRs in environmental and biological samples mdpi.comrsc.orgbirmingham.ac.uk.

Method Validation and Quality Assurance/Quality Control (QA/QC)

To ensure the generation of reliable and defensible data, analytical methods for this compound must undergo rigorous validation, accompanied by stringent quality assurance and quality control (QA/QC) protocols nih.gov.

Recovery Studies and Matrix Effects

Recovery studies are conducted to assess the efficiency of the entire analytical process, including extraction and clean-up steps. In these studies, a known quantity of the analyte is added to a blank sample matrix, which is then processed and analyzed. The percentage of the analyte detected is calculated as the recovery researchgate.netnih.gov. For NBFRs, acceptable recoveries typically range from 70% to 120%, though this can vary depending on the complexity of the matrix .

Matrix effects refer to the suppression or enhancement of the analyte's signal due to co-extracted compounds from the sample matrix nih.gov. These effects can significantly impact the accuracy of quantification nih.gov. Matrix effects are evaluated by comparing the analyte's response in a matrix extract to its response in a pure solvent nih.gov. The use of isotopically labeled internal standards is a common and effective strategy to compensate for both recovery losses and matrix effects researchgate.net.

Method Detection Limits (MDLs) and Quantification Limits (MQLs)

The Method Detection Limit (MDL) is statistically defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the concentration is greater than zero ecesis.netepa.gov. It is a measure of the sensitivity of an analytical method epa.gov.

The Method Quantification Limit (MQL) , often used interchangeably with the Practical Quantitation Limit (PQL) or Limit of Quantitation (LOQ), represents the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy ecesis.netregulations.govsemanticscholar.org. The MQL is typically set at a higher concentration than the MDL regulations.govfloridadep.gov. Establishing these limits is critical for accurately reporting trace levels of contaminants in environmental samples.

| Parameter | Description | Relevance in Analytical Chemistry |

| Recovery | The percentage of a known amount of an analyte that is successfully measured by the analytical method. | Evaluates the efficiency of sample extraction and cleanup procedures. |

| Matrix Effect | The influence of co-extracted sample components on the analytical signal of the target analyte. | Can cause signal suppression or enhancement, affecting the accuracy of results. |

| MDL | The minimum concentration of an analyte that can be detected with 99% confidence. | Defines the lower limit of detection for a given analytical procedure. |

| MQL / PQL | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. | Represents the lowest concentration that can be reliably reported as a quantitative value. |

Challenges in Analytical Characterization of Novel Brominated Flame Retardants

The analytical characterization of NBFRs, including this compound, presents several significant challenges. A primary obstacle is the limited availability of commercial analytical standards for many of these compounds, which are indispensable for accurate identification and quantification researchgate.net.

Furthermore, the diverse physicochemical properties of NBFRs often require the development and optimization of specific extraction and purification methods for different compound classes and matrices nih.gov. The complexity of environmental samples, such as sediment, dust, and biota, introduces significant potential for matrix effects and interferences that can compromise analytical accuracy nih.gov. The continual introduction of new BFRs into the market necessitates ongoing research to develop and validate new analytical methods to monitor their presence and distribution in the environment nih.gov.

Academic Perspectives on Regulatory and Risk Assessment Frameworks

Scientific Basis for Environmental Risk Assessment

The environmental risk assessment of chemical substances like Allyl pentabromophenyl ether is a structured process designed to evaluate potential adverse effects on ecosystems. This process is guided by regulatory frameworks that stipulate the data required to characterize a chemical's hazard and exposure potential.

Evaluation within Existing Substance Regulations (e.g., EU, Canada)

Regulatory bodies in the European Union and Canada have established comprehensive systems for evaluating the risks posed by chemical substances. In the EU, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation governs the manufacturing and use of chemicals. cefic.org this compound is registered under REACH, indicating its presence on the European market. nih.gov According to the European Chemicals Agency (ECHA), it has an aggregated GHS classification indicating it "May cause long lasting harmful effects to aquatic life." nih.gov This classification triggers the need for careful risk management to minimize environmental release.

In Canada, the Canadian Environmental Protection Act, 1999 (CEPA) provides the framework for assessing the risks of new and existing substances. cela.ca The government conducts screening assessments to determine if a substance poses a risk to the environment or human health. canada.ca While specific detailed assessments for this compound are not as prominent as for legacy BFRs, related compounds have undergone such scrutiny. For example, the screening assessment of Tetrabromobisphenol A (TBBPA) and its derivatives, another class of BFRs, illustrates the Canadian approach, which involves risk quotient analyses comparing estimated environmental concentrations with toxicity thresholds for various environmental compartments. gazette.gc.ca This process helps prioritize substances that may require further action. cela.ca

Data Needs Assessments for Risk Characterization

Accurate risk characterization depends on the availability of comprehensive data on a chemical's properties, fate, and effects. For many emerging flame retardants, significant data gaps exist, complicating a full assessment. bohrium.comdaneshyari.com Key data requirements for characterizing the environmental risk of this compound include:

Persistence: Information on how long the substance lasts in various environmental media like water, soil, and sediment. itrcweb.org

Bioaccumulation: Data on the potential for the chemical to accumulate in living organisms, often measured by the bioconcentration factor (BCF). mdpi.com

Toxicity: Ecotoxicological data for a range of aquatic and terrestrial organisms to determine the concentrations at which harmful effects occur. mdpi.com

Environmental Fate and Transport: Understanding how the chemical moves and transforms in the environment, including its potential for long-range transport. researchgate.net

The process of risk assessment often highlights these data needs. nih.gov For instance, the evaluation of decabromodiphenyl ether (DecaBDE) under EU regulations pointed to the need for more information on its metabolic degradation and the formation of more bioaccumulative lower-brominated compounds. europa.eu Such findings underscore the importance of ongoing research to fill knowledge gaps for substances like this compound to ensure a thorough risk characterization. europa.eu

Table 1: Key Data Parameters for Environmental Risk Characterization

| Parameter | Description | Importance in Risk Assessment |

|---|---|---|

| Persistence (Half-life) | The time it takes for half of the substance to degrade in a specific medium (water, soil, air). | Longer half-lives indicate greater potential for long-term environmental presence and exposure. |

| Bioconcentration Factor (BCF) | A measure of a chemical's tendency to accumulate in the tissues of an organism from the surrounding water. | High BCF values suggest a risk of bioaccumulation and biomagnification in the food web. |

| Ecotoxicity (e.g., LC50, EC50) | The concentration of a substance that is lethal (LC50) or causes a non-lethal effect (EC50) to 50% of a test population of organisms. | Provides critical thresholds for assessing the potential for adverse effects on aquatic and terrestrial ecosystems. |

| Soil Adsorption Coefficient (Koc) | Measures the tendency of a chemical to bind to soil organic matter. | Influences the chemical's mobility in soil and its potential to leach into groundwater. |

| Vapor Pressure & Henry's Law Constant | Physical properties that determine a substance's tendency to volatilize from soil or water into the air. | Important for assessing the potential for atmospheric transport and inhalation exposure. |

Prioritization of Emerging Contaminants for Monitoring and Research

With thousands of chemicals in commerce, regulatory agencies and researchers use systematic approaches to prioritize which substances warrant closer investigation. This compound falls into the category of an "emerging contaminant," a term for substances that are not yet widely regulated but may pose future risks.

Inclusion in High Production Volume (HPV) Chemical Inventories

A key factor in prioritization is a chemical's production volume. Chemicals manufactured or imported in large quantities have a higher potential for widespread environmental release. In the United States, the Environmental Protection Agency (EPA) established the High Production Volume (HPV) Challenge Program to gather basic hazard data on chemicals produced or imported in amounts exceeding one million pounds per year. epa.govepa.gov Inclusion on an HPV list signals a substance's significant presence in commerce and makes it a candidate for further screening and assessment. phys.org While the specific production volume of this compound can be proprietary, its status as a commercial flame retardant suggests it may be relevant to such inventories.

Role in Screening and Prioritization Models (e.g., multi-criteria models)

Scientists use various models to screen and rank chemicals based on their potential for persistence, bioaccumulation, and toxicity (PBT). bohrium.comnih.gov These multi-criteria models integrate data on chemical properties, use, and potential effects to create priority lists for monitoring and in-depth assessment. researchgate.net

This compound has been included in studies that screen for novel flame retardants in the environment. Such screening studies often analyze environmental samples (e.g., water, sediment, biota) near potential sources to determine which flame retardants are being released into the aquatic environment. The detection of a substance like this compound in these studies provides evidence of its environmental occurrence and justifies its inclusion in more comprehensive monitoring programs. nih.gov Prioritization frameworks help researchers focus limited resources on chemicals that are most likely to pose a risk to human and ecological health. nih.gov

Research on Alternatives and Substitution Strategies for Brominated Flame Retardants

The regulation and phase-out of legacy BFRs have driven a significant search for safer alternatives. flameretardantys.com This has led to the introduction of "novel" BFRs, like this compound, as well as non-brominated alternatives. However, the process of substitution is complex, with concerns that some replacement chemicals may themselves be hazardous, a phenomenon known as "regrettable substitution." nih.govresearchgate.net

Research into alternatives focuses on several key areas:

Non-Halogenated Flame Retardants: Organophosphorus compounds are a major class of alternatives, now widely used in various applications. pops.int However, studies are ongoing to fully understand their own health and environmental profiles. nih.gov

Inorganic Flame Retardants: Compounds like aluminum trihydroxide are used as fillers in polymers and are considered less mobile in the environment than additive organic flame retardants. pops.int

Reactive vs. Additive Flame Retardants: Reactive flame retardants are chemically bound to the polymer matrix, which can reduce their potential to leach into the environment compared to additive flame retardants that are simply mixed in. pops.int

Materials Design and Barrier Technologies: An alternative approach avoids chemical flame retardants altogether by redesigning products to be inherently less flammable or by using physical barriers that provide fire resistance. pops.int

The overarching goal is to apply principles of green chemistry and "benign by design" to create fire safety solutions that are effective without posing undue risks to human health or the environment. bohrium.comdaneshyari.com This requires a comprehensive evaluation of any potential substitute, considering its entire lifecycle, to avoid replacing one problematic chemical with another. flameretardantys.comresearchgate.net

Development of Non-Halogenated Flame Retardant Systems

The increasing scrutiny of halogenated flame retardants, including brominated compounds like this compound, has catalyzed significant research and development into non-halogenated alternatives. researchgate.net This shift is primarily driven by concerns over the environmental persistence, bioaccumulation, and potential toxicity of their halogenated predecessors. dntb.gov.uafrontiersin.org Academic and industrial research has focused on creating flame retardant systems that offer effective fire safety without the associated environmental and health risks. researchgate.net The development of these alternatives is not merely about direct substitution but involves a holistic approach to material design, considering performance, cost, and life-cycle impacts.

The primary categories of non-halogenated flame retardants that have emerged from these developmental efforts are phosphorus-based, nitrogen-based, and inorganic compounds. Each of these systems employs distinct mechanisms to achieve flame retardancy.

Phosphorus-Based Flame Retardants: This is one of the most extensively studied and utilized classes of non-halogenated flame retardants. nih.govresearchgate.netfrontiersin.orgrwth-aachen.de Their mechanism of action can occur in both the gas phase and the condensed phase. nih.govrwth-aachen.de In the condensed phase, upon heating, phosphorus-containing compounds can generate phosphoric acid, which promotes the formation of a stable char layer on the polymer surface. nih.govrwth-aachen.de This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, and reducing the release of flammable volatiles. nih.gov In the gas phase, phosphorus-containing radicals can scavenge flammable H• and OH• radicals, thereby inhibiting the combustion chain reaction. nih.gov

Common types of phosphorus-based flame retardants include:

Phosphates: Such as triphenyl phosphate (B84403) (TPP) and resorcinol (B1680541) bis(diphenyl phosphate) (RDP). researchgate.netrwth-aachen.de

Phosphonates: These are often used as reactive flame retardants, meaning they are chemically incorporated into the polymer backbone.

Phosphinates: Metal salts of phosphinic acid have shown high efficiency in various polymers. researchgate.net

Red Phosphorus: While highly effective, its application is sometimes limited due to safety concerns during processing, which has led to the development of microencapsulated forms. rwth-aachen.de

Nitrogen-Based Flame Retardants: These compounds are considered environmentally friendly and often work synergistically with phosphorus-based flame retardants. researchgate.netalfa-chemistry.com Their primary mode of action is in the condensed phase, where they promote char formation and release non-flammable gases like ammonia (B1221849) and nitrogen upon decomposition. alfa-chemistry.com These gases dilute the flammable volatiles and oxygen in the gas phase, thus inhibiting combustion. alfa-chemistry.com Melamine (B1676169) and its derivatives, such as melamine cyanurate and melamine polyphosphate, are prominent examples of nitrogen-based flame retardants. alfa-chemistry.com

Inorganic Flame Retardants: This category includes metal hydroxides, boron compounds, and nanocomposites. thepharmajournal.com

Metal Hydroxides: Aluminum hydroxide (B78521) (ATH) and magnesium hydroxide (MDH) are widely used due to their low cost and low smoke emission. mdpi.com Their flame retardant action is based on an endothermic decomposition upon heating, which releases water vapor. mdpi.com This process cools the polymer surface and dilutes the flammable gases. mdpi.com

Boron Compounds: Zinc borate, for instance, can act as a char promoter and smoke suppressant. thepharmajournal.com

Nanocomposites: The incorporation of nanoparticles, such as nanoclays and carbon nanotubes, into polymers can enhance their fire resistance by improving the integrity of the char layer and reducing the peak heat release rate.

The development of these non-halogenated systems is a continuous process, with ongoing research focusing on improving their efficiency, compatibility with various polymers, and long-term stability. The goal is to create a new generation of flame retardants that provide robust fire safety while being inherently benign to the environment and human health.

Q & A

Q. What are the recommended synthetic routes for allyl pentabromophenyl ether, and how do steric effects from bromine substituents influence reaction efficiency?

this compound can be synthesized via nucleophilic substitution between sodium pentabromophenoxide and allyl halides (e.g., allyl bromide). The reaction typically proceeds under anhydrous conditions in polar aprotic solvents (e.g., DMF) to enhance nucleophilicity. However, steric hindrance from the five bromine atoms on the phenyl ring may reduce reaction yields compared to less substituted allyl aryl ethers. Optimization of reaction time, temperature, and stoichiometry is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : and NMR can identify allyl proton signals (~5–6 ppm for vinyl protons) and aryl carbons. However, bromine’s quadrupolar effect may broaden signals.

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (expected m/z ~600–700 for CHBrO).

- IR Spectroscopy : C-O-C stretching (~1200 cm) and C-Br vibrations (~500–600 cm) are diagnostic .

Q. What are the common reaction pathways for allyl aryl ethers, and how might bromination alter reactivity?

Allyl aryl ethers undergo Claisen rearrangement, oxidation, and nucleophilic substitution. Bromination increases electron-withdrawing effects, potentially accelerating electrophilic substitutions (e.g., nitration) but slowing pericyclic reactions like the Claisen rearrangement due to steric bulk. Solvent polarity and temperature adjustments may mitigate these effects .

Q. How can researchers purify this compound, given its high molecular weight and low solubility?

Recrystallization from high-boiling solvents (e.g., dichlorobenzene) or column chromatography using silica gel with nonpolar eluents (hexane/ethyl acetate) is recommended. Purity can be confirmed via melting point analysis and HPLC .

Advanced Research Questions

Q. How do solvent effects and temperature influence the kinetics of this compound’s Claisen rearrangement?

Kinetic studies on similar allyl aryl ethers show first-order dependence on substrate concentration. Polar solvents (e.g., DMSO) stabilize transition states, lowering activation energy. Computational modeling (DFT) predicts bromine’s electron-withdrawing effects increase activation barriers by ~10–15 kJ/mol compared to non-brominated analogs. Experimental validation via GC-MS monitoring is advised .

Q. What computational methods are suitable for modeling this compound’s interaction with transition-metal catalysts?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can map energy profiles for Pd(0)- or Ni(0)-catalyzed reactions. Bromine’s steric and electronic effects may alter metal-π-allyl complex stability, impacting catalytic cycles. Comparative studies with allyl phenyl ether (non-brominated) are recommended to isolate bromine’s role .

Q. What are the mechanistic implications of this compound’s decomposition under pyrolysis conditions?

Pyrolysis at >500°C likely cleaves the ether bond, generating pentabromophenol and propene. Radical intermediates (e.g., brominated phenoxy radicals) may form, as observed in phenyl allyl ether decomposition. Time-resolved FTIR or mass spectrometry can track degradation pathways .

Q. How can researchers assess the environmental persistence and toxicity of this compound?

- Bioaccumulation : Measure log values (predicted >7 due to bromine) to assess lipid solubility.

- Degradation : Perform hydrolysis/photolysis studies under simulated environmental conditions (pH 7–9, UV light).

- Regulatory Compliance : Cross-reference with REACH and EPA guidelines for brominated flame retardants, though direct data may be limited .

Q. What strategies mitigate bromine’s interference in catalytic reactions involving this compound?

- Ligand Design : Bulky ligands (e.g., triarylphosphines) shield metal centers from bromine’s electron-withdrawing effects.

- Additives : Silver salts (e.g., AgOTf) can sequester bromide byproducts, preventing catalyst poisoning.

- Solvent Choice : Low-polarity solvents (toluene) reduce bromide ion interference .

Methodological Notes

- Contradictions : While allyl phenyl ethers are well-studied, brominated analogs lack direct experimental data. Assumptions are based on electronic/steric trends from related systems.

- Unreliable Sources : Commercial data (e.g., market reports) were excluded per guidelines.

- Advanced Tools : DFT, kinetic isotope effects, and in-situ spectroscopy are critical for mechanistic elucidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.